4-(Aminomethyl)-4-methoxyheptane
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Overview
Description
4-(Aminomethyl)-4-methoxyheptane is an organic compound with a unique structure that includes an aminomethyl group and a methoxy group attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-methoxyheptane can be achieved through several methods. One common approach involves the alkylation of 4-methoxyheptane with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Reagents: 4-methoxyheptane, formaldehyde, ammonia
Catalysts: Acid catalysts such as hydrochloric acid
Temperature: Moderate temperatures around 50-70°C
Solvents: Aqueous or organic solvents like ethanol
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-4-methoxyheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(formyl)-4-methoxyheptane or 4-(carboxyl)-4-methoxyheptane.
Reduction: Formation of this compound.
Substitution: Formation of various substituted heptane derivatives.
Scientific Research Applications
4-(Aminomethyl)-4-methoxyheptane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-methoxyheptane involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. The compound may modulate enzymatic activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its use as an antifibrinolytic agent.
4-(Aminomethyl)piperidine: Utilized in organic synthesis and drug development.
4-(Aminomethyl)indole: Used in the preparation of dopamine receptor antagonists.
Uniqueness
4-(Aminomethyl)-4-methoxyheptane is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
326487-90-5 |
---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-methoxy-2-propylpentan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-4-6-9(8-10,11-3)7-5-2/h4-8,10H2,1-3H3 |
InChI Key |
YQNRQPMSVKBJCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CN)OC |
Origin of Product |
United States |
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